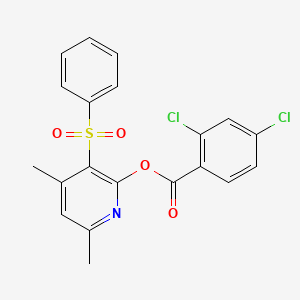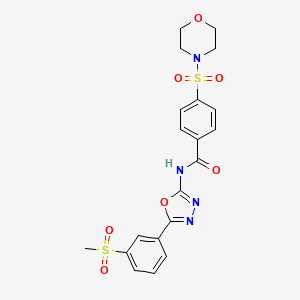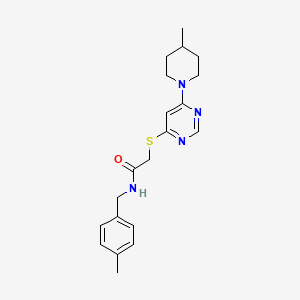
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate (4,6-DMPPDCB) is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学研究应用
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate has a wide range of applications in scientific research. It is used in studies of the effects of oxidative stress, as well as studies of cell cycle regulation and apoptosis. It is also used in studies of the effects of environmental pollutants, such as heavy metals, on cellular function. In addition, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is used in studies of the effects of radiation on cells, as well as studies of the effects of hormones on cell growth and differentiation.
作用机制
The mechanism of action of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is not completely understood. However, it is believed to interact with proteins and enzymes in the cell, leading to changes in cellular function. Specifically, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is thought to inhibit the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism of xenobiotics. In addition, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is thought to inhibit the activity of certain proteins, such as p53 and caspase-3, which are involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate are not fully understood. However, it is known to have a wide range of effects on cells and organisms. In particular, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is known to inhibit the activity of certain enzymes and proteins, as discussed above. In addition, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects in animal models.
实验室实验的优点和局限性
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound, and is relatively easy to synthesize. In addition, it has a wide range of applications in scientific research, as discussed above. However, there are some limitations to its use in lab experiments. For example, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate has a relatively low solubility in water, which can limit its use in certain experiments. In addition, its effects can vary depending on the concentration used, and it can be toxic at high concentrations.
未来方向
There are several potential future directions for 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate research. One potential direction is to further study its effects on cell cycle regulation and apoptosis. In addition, further research could be conducted to study its effects on the metabolism of xenobiotics, as well as its effects on the activity of other proteins and enzymes. Finally, further research could be conducted to study its effects on other biochemical and physiological processes, such as oxidative stress, inflammation, and cancer.
合成方法
The synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is a multi-step process. The first step is to synthesize the intermediate 4,6-dimethyl-2-pyridinyl 2,4-dichlorobenzenecarboxylate (4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate). This is done by reacting 4,6-dimethyl-2-pyridinol with 2,4-dichlorobenzene in the presence of a catalytic amount of sulfuric acid. The resulting intermediate is then reacted with phenylsulfonyl chloride to yield 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate.
属性
IUPAC Name |
[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4S/c1-12-10-13(2)23-19(18(12)28(25,26)15-6-4-3-5-7-15)27-20(24)16-9-8-14(21)11-17(16)22/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFQHVZSSDYKRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2397701.png)

![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)

![1-(3-benzyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2397706.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2397709.png)

![[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2397712.png)
![2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2397714.png)

![N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2397717.png)
![Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B2397721.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate](/img/structure/B2397722.png)
![3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2397724.png)